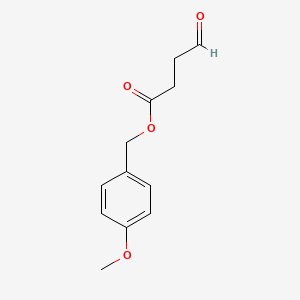
(4-Methoxyphenyl)methyl 4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methyl 4-oxobutanoate (IUPAC: Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, CAS 5447-74-5) is an ester derivative featuring a 4-methoxyphenyl group attached to a γ-ketobutanoate backbone. Its molecular formula is C₁₂H₁₄O₄ (molecular weight: 222.24 g/mol), with a structure characterized by a methoxy-substituted aromatic ring and a ketone-containing ester chain . The compound is commercially available (e.g., Sigma-Aldrich, Hoffman Fine Chemicals) and is utilized in synthetic organic chemistry and pharmacological research, though its specific biological roles remain under investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methoxyphenyl)methyl 4-oxobutanoate can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methoxybenzyl alcohol with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl 4-oxobutanoate undergoes several types of chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under strong acidic or basic conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong acids like HCl or bases like NaOH are used to facilitate nucleophilic substitution.
Major Products Formed
Scientific Research Applications
(4-Methoxyphenyl)methyl 4-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 4-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, ester groups, or aromatic systems. Key differences in physicochemical properties, synthesis, and biological activity are highlighted.
Structural and Physicochemical Comparisons
*Estimated logP values based on substituent contributions.
Key Findings:
- Herbicidal Activity: The methoxyphenyl group in the target compound exhibits selective herbicidal effects against dicotyledonous plants (e.g., rape), whereas analogs with nitro or chlorophenyl groups show broader activity .
- Enzyme Inhibition: Indole-containing analogs (e.g., Notum inhibitors) demonstrate higher binding affinity to enzymatic pockets compared to purely aromatic systems, likely due to hydrogen-bonding interactions .
- Anti-inflammatory Potential: Fluorine and methyl substituents in biphenyl analogs enhance COX-2 selectivity, reducing gastrointestinal toxicity compared to traditional NSAIDs .
Properties
CAS No. |
116492-45-6 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-oxobutanoate |
InChI |
InChI=1S/C12H14O4/c1-15-11-6-4-10(5-7-11)9-16-12(14)3-2-8-13/h4-8H,2-3,9H2,1H3 |
InChI Key |
MWGQKUVPPCCTOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















